2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
Description
Structural Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as This compound , following IUPAC naming conventions. The pyrimidine ring serves as the parent structure, with substituents assigned positions based on their priority: bromine at position 2, chlorine at position 5, and trifluoromethyl at position 4.
Key identifiers :
Molecular Formula and Weight Analysis
The molecular formula is C₅HBrClF₃N₂ , derived from the pyrimidine core (C₄H₂N₂) with substituents: bromine (Br), chlorine (Cl), and trifluoromethyl (CF₃).
Atomic composition and molecular weight :
| Element | Quantity | Atomic Weight (g/mol) | Contribution to M.W. (g/mol) |
|---|---|---|---|
| Carbon | 5 | 12.01 | 60.05 |
| Hydrogen | 1 | 1.008 | 1.008 |
| Bromine | 1 | 79.90 | 79.90 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 3 | 19.00 | 57.00 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Total | 261.42 g/mol |
X-ray Crystallography and Solid-State Configuration
While specific crystallographic data for this compound is not publicly available, insights into pyrimidine derivatives suggest a planar structure with C2v symmetry. The trifluoromethyl group at position 4 introduces steric hindrance, potentially influencing molecular packing in the solid state.
Key structural considerations :
- Unit cell parameters : Pyrimidine derivatives often adopt triclinic or monoclinic crystal systems, with lattice parameters influenced by halogen substituents.
- Coordination number : The pyrimidine nitrogen atoms may engage in hydrogen bonding or halogen interactions, increasing the coordination environment.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals :
| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | 8.2–8.5 | Singlet | Pyrimidine H-6 (desheilded by CF₃) |
| 19F | -55–-60 | Quartet | CF₃ group |
| 13C | 125–135 | Singlet | Pyrimidine C-4 (CF₃ attached) |
Inferences based on analogous pyrimidine derivatives.
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C-F (CF₃) | 1100–1200 |
| C-Br | 650–750 |
| C-Cl | 550–650 |
| Pyrimidine ring | 1500–1600 |
Predictions align with fluorinated and halogenated aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound likely exhibits absorption in the UV region (200–300 nm) due to π→π* transitions in the pyrimidine ring. The trifluoromethyl group may cause a bathochromic shift compared to non-fluorinated analogs.
Mass Spectrometry (MS)
Key fragments :
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]+ | 259.91 | 100 |
| [M-Br]+ | 180.91 | 30–40 |
| [M-Cl]+ | 224.92 | 20–30 |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Frontier molecular orbital (FMO) analysis :
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -8.5–-9.0 | Electron donation (nucleophilic attack) |
| LUMO | -1.5–-2.0 | Electron acceptance (electrophilic attack) |
Estimates based on pyrimidine derivatives with trifluoromethyl groups.
Molecular Orbital Analysis
The CF₃ group at position 4 withdraws electron density via inductive effects, stabilizing the LUMO and enhancing electrophilicity at the pyrimidine ring. This is critical for cross-coupling reactions (e.g., Suzuki-Miyaura).
Charge distribution :
| Atom | Charge (DFT-B3LYP) |
|---|---|
| N (pyrimidine) | -0.3 to -0.5 |
| C (CF₃) | +0.6 |
| Br (C-2) | -0.1 |
Predictions aligned with halogenated heterocycles.
Properties
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-4-11-1-2(7)3(12-4)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXNSUVYCBSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232797 | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-09-3 | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo-5-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is typically introduced by substitution reactions on halogenated pyridines or pyrimidines or by constructing the pyrimidine ring from trifluoromethyl-containing building blocks.
- A notable method for synthesizing 5-bromo-2-chloro-4-(trifluoromethyl)pyridine , a close analog, involves a copper(I) iodide-catalyzed reaction of 5-bromo-2-chloro-4-iodopyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in N,N-dimethylformamide (DMF) at 100 °C for 6 hours. This reaction yields the trifluoromethyl-substituted product in 64% yield after workup.
| Parameter | Details |
|---|---|
| Starting material | 5-bromo-2-chloro-4-iodopyridine |
| Trifluoromethyl source | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |
| Catalyst | Copper(I) iodide |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction time | 6 hours |
| Yield | 64% |
| Workup | Dilution with water, filtration, washing with n-pentane and cold water, drying |
This copper-catalyzed trifluoromethylation is a direct substitution approach, replacing iodine with the trifluoromethyl group, applicable to pyrimidine analogs with appropriate halogen substitution.
General Synthetic Routes for Trifluoromethylpyridines and Pyrimidines
Research on trifluoromethylpyridines (TFMP) provides broader context for preparing trifluoromethyl-substituted heterocycles, including pyrimidines.
Three main synthetic methods exist for TFMP derivatives:
- Chlorine/fluorine exchange using trichloromethylpyridines.
- Construction of the pyridine ring from trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.
- Direct trifluoromethylation using trifluoromethyl active species (e.g., trifluoromethyl copper reagents) reacting with bromo- or iodo-substituted pyridines.
Vapor-phase fluorination and chlorination processes are employed industrially for preparing chlorinated trifluoromethylpyridines via catalytic fluidized-bed reactors, enabling selective substitution patterns and high yields.
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chlorine/fluorine exchange | Vapor-phase fluorination of trichloromethylpyridines | High throughput, industrially feasible | Requires specialized reactors |
| Ring construction from CF3 building blocks | Cyclocondensation reactions with CF3-containing esters or acyl chlorides | Versatile, allows substitution pattern control | Multi-step, moderate yields |
| Direct trifluoromethylation | Metal-catalyzed substitution on halogenated pyridines | Direct, fewer steps | Requires sensitive reagents, catalyst optimization |
Summary Table of Preparation Approaches
Research Findings and Industrial Relevance
The one-step halogenation method significantly improves production efficiency and bromine utilization for halopyrimidines, which can be adapted for trifluoromethyl derivatives by subsequent trifluoromethylation steps.
Copper-catalyzed trifluoromethylation is a practical and relatively high-yielding method for introducing the CF3 group on halogenated pyridine rings, which is translatable to pyrimidine analogs with similar substitution patterns.
Industrial processes for trifluoromethylpyridines emphasize vapor-phase fluorination and ring construction from trifluoromethyl building blocks, offering scalable routes with controlled substitution, important for agrochemical intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically used. Solvents like toluene or ethanol are common.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative with bromine, chlorine, and a trifluoromethyl group attached to the pyrimidine ring. The trifluoromethyl group influences the compound's reactivity and solubility, making it a candidate for applications in pharmaceuticals, and agricultural chemicals.
Applications
- Pharmaceuticals: this compound is used as an intermediate in synthesizing bioactive compounds.
- Veterinary industry: Trifluoromethylpyrimidine derivatives are used in the veterinary industry.
- Agrochemicals: Trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, are used in the protection of crops from pests and in the production of several crop-protection products. Over 20 new TFMP-containing agrochemicals have acquired ISO common names.
- Kinase LRRK2 inhibitors: 2-Bromo-4-(trifluoromethyl)pyrimidine is used in preparing pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases.
- BCAT1/2 inhibitors: Trifluoromethyl)pyrimidinediones, have been identified as a new structural class of BCAT1/2 inhibitors .
Research
- Interfacial interactions: 2-Chloro-4-(trifluoromethyl)pyrimidine, a compound similar to this compound, is used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase.
- Crop protection products: 2,3-dichloro-5-(trifluoromethyl)pyridine, a compound similar to this compound, is used in the production of several crop-protection products.
- Pyridine derivative: 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine could be investigated for potential applications in crop protection.
Properties
This compound is a halogenated pyrimidine derivative. Its chemical structure includes a bromine atom at the second position, a chlorine atom at the fifth position, and a trifluoromethyl group at the fourth position of the pyrimidine ring. The unique combination of halogen substituents enhances its reactivity and potential utility in various chemical syntheses and biological applications. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes, and may inhibit certain enzymes or receptors, contributing to its potential biological effects, including antimicrobial and anticancer activities.
Data Table
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine | Bromine and chlorine substitution | Potential antiviral activity |
| 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | Methyl group instead of bromine | Altered solubility and reactivity |
| 5-Bromo-2-chloro-pyrimidine | Lacks trifluoromethyl group | Different biological activity profile |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | No bromine substitution | Less reactivity compared to bromo derivative |
| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | N/A | could be investigated for potential applications in crop protection |
Safety
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities between 2-bromo-5-chloro-4-(trifluoromethyl)pyrimidine and analogous compounds:
Key Observations :
- Halogen Positioning: The positions of bromo (C2) and chloro (C5) groups in this compound create distinct electronic environments compared to analogs like 5-bromo-2-chloropyrimidin-4-amine, where the amino group (C4) facilitates intermolecular hydrogen bonding .
- Trifluoromethyl Group: The CF₃ group at C4 enhances lipophilicity and metabolic stability, a feature shared with 2-bromo-4-(trifluoromethyl)pyrimidine but absent in methyl- or amino-substituted analogs .
- Ring Type : Replacing the pyrimidine ring with pyridine (as in 2-bromo-5-chloro-4-(trifluoromethyl)pyridine) reduces nitrogen content, altering electronic distribution and binding affinity in biological systems .
Physicochemical Properties
Key Observations :
Biological Activity
2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. Its unique chemical structure, characterized by the presence of bromine, chlorine, and a trifluoromethyl group, enhances its reactivity and potential therapeutic applications.
- Molecular Formula : CHBrClFN
- Molecular Weight : Approximately 261.43 g/mol
- Structural Features :
- Bromine at the 2-position
- Chlorine at the 5-position
- Trifluoromethyl group at the 4-position
The trifluoromethyl group significantly influences the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its interaction with various biological targets.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it may have antimicrobial and anticancer properties, although detailed mechanisms remain an area of ongoing investigation .
Antimicrobial Activity
Studies have demonstrated that halogenated pyrimidines, including this compound, exhibit significant antimicrobial properties. For instance, it has been tested against various pathogens, showing effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Recent research highlights the compound's potential in cancer therapy. It has shown potent inhibitory effects on cell proliferation in various cancer cell lines. Notably, it displayed an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer activity while exhibiting a lesser effect on non-cancerous cells . This selectivity suggests a promising therapeutic window for further development.
Study 1: Antiviral Activity
In a study focusing on antiviral properties, derivatives of pyrimidines were evaluated for their ability to inhibit viral replication. The results indicated that compounds similar to this compound displayed significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus .
Study 2: Safety Profile Assessment
A safety assessment conducted in Kunming mice revealed no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic use . This is crucial for advancing the compound into clinical trials.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine | Bromine and chlorine substitution | Potential antiviral activity |
| 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | Methyl group instead of bromine | Altered solubility and reactivity |
| 5-Bromo-2-chloro-pyrimidine | Lacks trifluoromethyl group | Different biological activity profile |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | No bromine substitution | Less reactivity compared to bromo derivative |
The unique halogenation pattern of this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-chloro-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on a pyrimidine core. For example, multi-step protocols (e.g., nitration followed by reduction) are used for structurally similar compounds like 5-bromo-2-chloro-4-nitropyrimidine, where stannous chloride in hydrochloric acid facilitates nitro group reduction (90% yield after recrystallization) . Optimize parameters such as temperature (e.g., cooling to 273 K for exothermic steps), stoichiometry, and solvent choice (ethyl acetate for extraction). LCMS (e.g., m/z 197 [M+H]+) and HPLC retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) are critical for intermediate validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : Monitor reaction progress using LCMS (m/z data) and HPLC retention times (e.g., 0.46–0.95 minutes under acidic conditions) to confirm intermediate purity .
- NMR : Use and NMR to verify substitution patterns, particularly the trifluoromethyl group’s distinct chemical shifts.
- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, as demonstrated for analogs like 5-bromo-2-chloropyrimidin-4-amine .
Q. What safety precautions are critical when handling halogenated trifluoromethylpyrimidines?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory hazards from volatile intermediates .
- Waste Disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of halogenated pyrimidines?
- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL) provides precise bond parameters (e.g., C-Br: ~1.9 Å, C-Cl: ~1.7 Å) and planar deviations (<0.1 Å for pyrimidine rings). For example, hydrogen-bonding networks (N–H···N interactions) in 5-bromo-2-chloropyrimidin-4-amine stabilize crystal packing, which can inform solubility and reactivity studies .
Q. What strategies mitigate contradictory results in nucleophilic substitution reactions involving halogenated pyrimidines?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, favoring substitutions at C-4/C-5. Compare reactivity using Hammett parameters or DFT calculations .
- Competing Pathways : Monitor byproducts via LCMS (e.g., dehalogenation or dimerization) and adjust catalysts (e.g., Pd for cross-couplings) to suppress side reactions .
Q. How do substituent electronic effects influence cross-coupling reactivity in halogenated pyrimidines?
- Methodological Answer :
- Comparative Studies : Analogous compounds (e.g., 2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde) show bromine’s superior leaving-group ability versus chlorine in Suzuki-Miyaura couplings. Use kinetic studies to quantify activation barriers .
- Data Table :
| Compound | Reactivity (k, s⁻¹) | Selectivity (Br vs. Cl) |
|---|---|---|
| 2-Bromo-5-chloro-4-(CF₃)pyrimidine | 0.45 | 5:1 |
| 2-Chloro-4-fluoro-5-(CF₃)pyrimidine | 0.12 | 1:3 |
Q. What role does the trifluoromethyl group play in biological activity, and how can this be evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence polarization. The CF₃ group enhances metabolic stability and binding affinity, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
- SAR Studies : Compare IC₅₀ values of analogs lacking CF₃ to quantify its contribution (e.g., 10-fold potency increase in some cases) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
